molecular formula C28H25N5O2S B11331305 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11331305
M. Wt: 495.6 g/mol
InChI Key: QGDQKRTUFHFBSC-UHFFFAOYSA-N
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Description

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of pyrrolo[2,3-d]pyrimidine, methoxyphenyl, phenyl, thiophene, and piperazine moieties.

Preparation Methods

The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and phenyl groups are introduced via substitution reactions, while the thiophene-2-carbonyl group is incorporated through acylation reactions. The final step involves the coupling of the piperazine ring to the pyrrolo[2,3-d]pyrimidine scaffold .

Chemical Reactions Analysis

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Acylation: The thiophene-2-carbonyl group can participate in acylation reactions to form new derivatives.

Scientific Research Applications

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

Molecular Formula

C28H25N5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C28H25N5O2S/c1-35-22-11-9-21(10-12-22)33-18-23(20-6-3-2-4-7-20)25-26(29-19-30-27(25)33)31-13-15-32(16-14-31)28(34)24-8-5-17-36-24/h2-12,17-19H,13-16H2,1H3

InChI Key

QGDQKRTUFHFBSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

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